5-O-Demethylancistroquinone C
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Overview
Description
5-O-Demethylancistroquinone C is a quinone-based compound characterized by a six-membered aromatic ring with two carbonyl groups. The “5-O-Demethyl” prefix indicates that a methoxy group (–OCH₃) has been removed from the 5th position of the molecule . Quinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Demethylancistroquinone C typically involves the demethylation of a precursor compound. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-O-Demethylancistroquinone C undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone forms.
Substitution: Substitution reactions can introduce different functional groups into the quinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products:
Scientific Research Applications
5-O-Demethylancistroquinone C has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinone derivatives.
Biology: The compound is studied for its potential role in cellular respiration and electron transport chains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-O-Demethylancistroquinone C involves its interaction with cellular components, particularly in the electron transport chain. The compound can accept and donate electrons, making it a crucial player in redox reactions. Its ability to generate reactive oxygen species (ROS) is also significant in its anticancer properties, as ROS can induce apoptosis in cancer cells .
Comparison with Similar Compounds
- Ancistroquinone B
- 6-O-Methylancistroquinone
- 3-O-Demethyl-6-O-methylmalvone A
Comparison: 5-O-Demethylancistroquinone C is unique due to its specific demethylation at the 5th position, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher efficacy in certain biological assays, making it a compound of interest for further research .
Properties
IUPAC Name |
4,8-dihydroxy-7-methoxy-3-methylnaphthalene-1,2-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-5-9(13)6-3-4-7(17-2)11(15)8(6)12(16)10(5)14/h3-4,13,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYVMTSEJKQQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C(C=C2)OC)O)C(=O)C1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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